Thonzylamine
Overview
Description
It is commonly used for the temporary relief of symptoms associated with the common cold, hay fever (allergic rhinitis), and other upper respiratory allergies . Thonzylamine works by antagonizing the action of histamine, thereby alleviating symptoms such as nasal congestion, runny nose, itchy eyes, itchy nose and throat, and sneezing .
Mechanism of Action
Target of Action
Thonzylamine is a first-generation antihistamine . Its primary target is the H1 histamine receptor . This receptor plays a crucial role in the body’s immune response to allergens, leading to symptoms such as nasal congestion, runny nose, itchy eyes, and sneezing .
Mode of Action
This compound works by competing with histamine for binding to the H1 histamine receptor . By binding to these receptors, this compound prevents histamine from exerting its effects, thereby alleviating allergic symptoms .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway . When histamine binds to the H1 receptor, it stimulates vasodilation and increased vascular permeability, leading to symptoms such as nasal congestion and runny nose . This compound’s antagonistic action on the H1 receptor helps to mitigate these effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of histamine-mediated responses . By blocking the H1 receptor, this compound prevents histamine-induced vasodilation, vascular permeability, and stimulation of nerve endings, thereby reducing symptoms such as nasal congestion, runny nose, and sneezing .
Biochemical Analysis
Biochemical Properties
Thonzylamine plays a significant role in biochemical reactions by antagonizing the action of histamine. It competes with histamine for binding to the H1 histamine receptor, thereby inhibiting the effects of histamine . This interaction prevents vasodilation and increased vascular permeability, which are common symptoms of allergic reactions . This compound also interacts with various enzymes and proteins involved in the histamine pathway, effectively reducing symptoms such as nasal congestion, runny nose, and itching .
Cellular Effects
This compound influences various cellular processes by blocking histamine receptors on the surface of cells. This action affects cell signaling pathways, gene expression, and cellular metabolism . By inhibiting histamine binding, this compound reduces the activation of downstream signaling pathways that lead to inflammation and allergic responses . Additionally, this compound’s anticholinergic properties can impact neurotransmitter release and receptor activity in different cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the H1 histamine receptor, preventing histamine from activating this receptor . This competitive inhibition blocks the downstream signaling cascade that would normally result in allergic symptoms . This compound’s anticholinergic action involves blocking acetylcholine receptors, which can lead to reduced secretions and muscle relaxation . These molecular interactions highlight this compound’s dual role in managing allergic reactions and providing symptomatic relief .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound remains stable under controlled conditions, maintaining its efficacy in inhibiting histamine receptors . Prolonged exposure to environmental factors such as light and temperature can lead to degradation, reducing its effectiveness . Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its antihistamine activity over extended periods, although its anticholinergic effects may diminish with time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At therapeutic doses, this compound effectively reduces allergic symptoms without significant adverse effects . At higher doses, this compound can cause toxic effects such as sedation, dry mouth, and urinary retention . These adverse effects are primarily due to its anticholinergic properties, which can become more pronounced at elevated concentrations . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is both safe and effective .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes various enzymatic reactions . The primary metabolic pathway involves the cytochrome P450 enzyme system, which facilitates the breakdown of this compound into its active and inactive metabolites . These metabolites are then excreted through the kidneys . This compound’s involvement in the histamine pathway also affects metabolic flux and metabolite levels, contributing to its overall pharmacological profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cells, this compound can accumulate in certain tissues, particularly those with high histamine receptor density . This selective distribution enhances its therapeutic effects while minimizing systemic exposure .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cytoplasm, where it can interact with histamine receptors on the cell membrane . This compound may also be found in intracellular compartments such as the endoplasmic reticulum and lysosomes, where it can exert additional effects on cellular function . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations .
Preparation Methods
The synthesis of thonzylamine involves the reaction of 4-methoxybenzyl chloride with N,N-dimethyl-1,2-diaminoethane in the presence of a base to form N-(4-methoxybenzyl)-N’,N’-dimethyl-N-pyrimidin-2-ylethane-1,2-diamine . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance efficiency and scalability .
Chemical Reactions Analysis
Thonzylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Thonzylamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antihistamine activity and structure-activity relationships.
Biology: this compound is employed in research on histamine receptors and their role in allergic responses.
Medicine: It is investigated for its potential therapeutic effects in treating allergic conditions and its interactions with other drugs.
Industry: This compound is used in the formulation of over-the-counter medications for allergy relief
Comparison with Similar Compounds
Thonzylamine is similar to other first-generation antihistamines such as diphenhydramine, chlorpheniramine, and brompheniramine . this compound is unique in its specific chemical structure, which includes a pyrimidine ring and a methoxybenzyl group . This structural difference may contribute to its distinct pharmacological properties and efficacy in treating allergic symptoms .
Similar compounds include:
- Diphenhydramine
- Chlorpheniramine
- Brompheniramine
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-19(2)11-12-20(16-17-9-4-10-18-16)13-14-5-7-15(21-3)8-6-14/h4-10H,11-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNIHOSWFYMRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
Record name | THONZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63-56-9 (mono-hydrochloride) | |
Record name | Thonzylamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8043864 | |
Record name | Thonzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thonzylamine appears as an oily liquid. Used (in the form of the hydrochloride) as an antihistamine. | |
Record name | THONZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Highly Soluble | |
Record name | Thonzylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Thonzylamine competes with histamine for binding to the H1 histamine receptor. Binding of histamine to this receptor stimulates vasodilation and increased vascular permeability leading to nasal congestion and runny nose. Histamine also produces itchiness by stimulating nerve endings which can result in sneezing. By blocking these effects, thonzylamine can reduce or eliminate symptoms of allergic rhinitis. | |
Record name | Thonzylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
91-85-0 | |
Record name | THONZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thonzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thonzylamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thonzylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thonzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thonzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THONZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R79646H5Z8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Thonzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240222 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
173-176 | |
Record name | Thonzylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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